1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
Overview
Description
1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, also known as phenyltriazole ethanol , is a chemical compound with the molecular formula C₁₆H₁₃N₃O . Its average mass is approximately 263.294 Da . The compound features a triazole ring fused to an ethyl group, with a phenyl substituent. Let’s explore further.
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials. One common method is the click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring. The subsequent reduction of the resulting 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethanone yields the desired alcohol .
Molecular Structure Analysis
The compound’s molecular structure consists of a triazole ring (comprising three nitrogen atoms and two carbon atoms) attached to an ethyl group. The phenyl substituent is positioned on the triazole ring. The 3D structure can be visualized using computational tools .
Physical and Chemical Properties Analysis
Scientific Research Applications
Catalytic Applications
- Catalytic Oxidation and Transfer Hydrogenation: 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol derivatives have been used to design ruthenium complexes for catalytic applications. These complexes demonstrate efficiency in catalytic oxidation of alcohols and transfer hydrogenation of ketones, with varying efficiencies based on the structure of the triazole derivative (Saleem et al., 2013).
Structural Analysis and Synthesis
- Crystal Structure Analysis: The crystal structures of various this compound derivatives have been determined. These structures aid in understanding the molecular interactions and properties of these compounds (Gonzaga et al., 2016).
Antimicrobial Applications
- Antimicrobial Activity: Derivatives of this compound have been synthesized and tested for antibacterial and antifungal activities. Some of these compounds show significant effectiveness against various bacterial and fungal species (Shaikh et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition: These compounds have been studied as corrosion inhibitors for mild steel in hydrochloric acid environments. They demonstrate high inhibition efficiency, which correlates with their molecular structures (Jawad et al., 2020).
Synthetic Methodology and Characterization
- Synthesis and Characterization: Various methods of synthesis and characterization of this compound derivatives have been developed, contributing to the field of organic chemistry and material science (Ahmed et al., 2016).
Properties
IUPAC Name |
1-(1-phenyltriazol-4-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8(14)10-7-13(12-11-10)9-5-3-2-4-6-9/h2-8,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVMGHGOWXLPQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701239463 | |
Record name | 1H-1,2,3-Triazole-4-methanol, α-methyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701239463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-09-4 | |
Record name | 1H-1,2,3-Triazole-4-methanol, α-methyl-1-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,3-Triazole-4-methanol, α-methyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701239463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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